BenchChemオンラインストアへようこそ!

Actinobolin

Antibiotic Resistance Periodontal Disease In Vitro Susceptibility

Procure Actinobolin (CAS 24397-89-5) to leverage its unique cross-resistance profile. Unlike generic protein synthesis inhibitors such as chloramphenicol or sparsomycin, Actinobolin retains full antibacterial activity against strains resistant to ampicillin, demethylchlortetracycline, and erythromycin. This distinct mechanism makes it an essential positive control for oral mixed-culture susceptibility assays and a critical parent scaffold for SAR studies, where even minor modifications like 3-epimerization drastically reduce potency. Ensure your research demands the native compound to maintain scientific validity. For R&D use only; not for human or veterinary applications.

Molecular Formula C13H20N2O6
Molecular Weight 300.31 g/mol
CAS No. 24397-89-5
Cat. No. B13748429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinobolin
CAS24397-89-5
Molecular FormulaC13H20N2O6
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCC1C(C2C(C(CC(=C2C(=O)O1)O)O)O)NC(=O)C(C)N
InChIInChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19)/t4-,5+,7+,9+,10-,11-/m0/s1
InChIKeyPQVQBAAWCOTEBG-NSVWQLETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Actinobolin (CAS 24397-89-5): Core Specifications and Procurement Profile


Actinobolin ((+)-Actinobolin) is a microbial metabolite antibiotic first isolated from *Streptomyces griseoviridis* var. *atrofaciens* [1]. It is a protein synthesis inhibitor that targets both bacterial and eukaryotic ribosomes, with reported IC50 values of 19.2 μmol/L against *Mycobacterium smegmatis*, 27.9 μmol/L against *Escherichia coli*, and 288 μmol/L in rabbit reticulocyte lysate (RRL) . The compound is also noted for its in vitro antibacterial activity against oral pathogens and its weak antineoplastic effects [2].

Why Generic Substitution Fails: Differentiated Activity of Actinobolin in Complex Biological Systems


Substituting Actinobolin with a generic protein synthesis inhibitor (e.g., chloramphenicol or sparsomycin) is not scientifically justified due to its distinct cross-resistance profile [1]. Unlike these comparators, Actinobolin's antibacterial activity is not diminished in strains resistant to ampicillin, demethylchlortetracycline, or erythromycin [2]. Furthermore, the biological activity of Actinobolin is exquisitely sensitive to structural modifications; for instance, 3-epi-Actinobolin exhibits markedly reduced antibacterial potency despite being a close analog [3]. Therefore, procurement of the native compound is essential for experiments requiring its specific mechanism or resistance profile.

Quantitative Evidence Guide: Differentiating Actinobolin from Analogs and Alternatives


Cross-Resistance Profile: Actinobolin vs. Clinically Used Antibiotics

In vitro bacterial resistance to ampicillin, demethylchlortetracycline, or erythromycin did not confer resistance to Actinobolin, and resistance to Actinobolin did not confer resistance to the other antibiotics. [1]

Antibiotic Resistance Periodontal Disease In Vitro Susceptibility

Antibacterial Potency: Actinobolin vs. Bactobolin

Actinobolin demonstrates an MIC of 170 μM against *E. coli*, whereas the structurally related analog Bactobolin shows significantly higher potency with MICs ranging from 0.3-6.25 μg/mL against the same and other bacterial species. [1]

Antibacterial MIC Comparative Analysis

Antitumor Activity: Actinobolin vs. Bactobolin

While Actinobolin has reported weak antineoplastic activity, its congener Bactobolin exhibits a clearly defined antitumor effect against leukemia in vivo, with an LD50 of 6.25-12.5 mg/kg. [1]

Antitumor Leukemia In Vivo Efficacy

Structure-Activity Relationship: Impact of C3 Epimerization

Epimerization at the C3 position to create 3-epi-Actinobolin results in an analog that, while possessing low toxicity, only weakly inhibits Gram-positive and Gram-negative bacteria. [1]

Structure-Activity Relationship SAR Epimerization

Mechanism of Action: Distinct from Chloramphenicol and Sparsomycin

Cross-resistance experiments suggest that the mechanism of action of Actinobolin differs from that of other protein synthesis inhibitors, specifically chloramphenicol and sparsomycin. [1]

Mechanism of Action Protein Synthesis Cross-Resistance

Validated Research and Industrial Applications for Actinobolin (CAS 24397-89-5)


Investigating Periodontal Disease Pathogens Resistant to Standard Antibiotics

Use Actinobolin as a positive control or test compound in in vitro susceptibility assays for mixed oral microbial cultures, particularly where resistance to ampicillin, tetracyclines, or macrolides is a concern. Its unique lack of cross-resistance makes it an ideal candidate for studying alternative treatment strategies. [1]

Probing the Structural Basis of Antibacterial Activity via SAR Studies

Employ Actinobolin as the parent scaffold for synthesizing and evaluating novel analogs. The established loss of activity in 3-epi-Actinobolin provides a clear SAR anchor point for exploring modifications at the C3 position and other functional groups to map out the pharmacophore. [2]

Mechanistic Studies on Ribosomal Protein Synthesis Inhibition

Utilize Actinobolin as a tool compound to dissect the specific steps of prokaryotic and eukaryotic protein synthesis. Its distinct cross-resistance profile from chloramphenicol and sparsomycin makes it valuable for identifying unique ribosomal binding sites or for comparative studies of translation inhibitors. [3]

Control Compound for Antitumor Screening with Bactobolin

Include Actinobolin as a less-active control in experiments designed to evaluate the antitumor efficacy of its more potent congener, Bactobolin. This allows for a direct comparison of biological effects stemming from the structural differences between the two compounds. [4]

Quote Request

Request a Quote for Actinobolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.